(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene (1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene
Brand Name: Vulcanchem
CAS No.: 477528-49-7
VCID: VC0131598
InChI: InChI=1S/C38H38O4/c1-37(2,41-35(39)33(28-16-8-4-9-17-28)29-18-10-5-11-19-29)32-24-26-38(3,27-25-32)42-36(40)34(30-20-12-6-13-21-30)31-22-14-7-15-23-31/h4-24,26,32-34H,25,27H2,1-3H3/t32-,38-/m0/s1
SMILES: CC1(CCC(C=C1)C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C38H38O4
Molecular Weight: 558.7 g/mol

(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene

CAS No.: 477528-49-7

Reference Standards

VCID: VC0131598

Molecular Formula: C38H38O4

Molecular Weight: 558.7 g/mol

(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene - 477528-49-7

CAS No. 477528-49-7
Product Name (1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene
Molecular Formula C38H38O4
Molecular Weight 558.7 g/mol
IUPAC Name [(1R,4R)-4-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-2-en-1-yl] 2,2-diphenylacetate
Standard InChI InChI=1S/C38H38O4/c1-37(2,41-35(39)33(28-16-8-4-9-17-28)29-18-10-5-11-19-29)32-24-26-38(3,27-25-32)42-36(40)34(30-20-12-6-13-21-30)31-22-14-7-15-23-31/h4-24,26,32-34H,25,27H2,1-3H3/t32-,38-/m0/s1
Standard InChIKey ZDEFCJAFGMGAGW-YAYIQTBWSA-N
Isomeric SMILES C[C@]1(CC[C@H](C=C1)C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
SMILES CC1(CCC(C=C1)C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CC1(CCC(C=C1)C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Synonyms α-Phenyl-benzeneacetic Acid 1-[(1R,4R)-4-[(Diphenylacetyl)oxy]-4-methyl-2-cyclohexen-1-yl]-1-methylethyl Ester;
PubChem Compound 10187804
Last Modified Nov 11 2021
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